molecular formula C11H10FN3O2S B4246526 2-AMINO-N~6~-(2-FLUOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE

2-AMINO-N~6~-(2-FLUOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE

Cat. No.: B4246526
M. Wt: 267.28 g/mol
InChI Key: WYDGFIZPXKWCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-N~6~-(2-FLUOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazine ring, which is known for its biological activity, and a fluorophenyl group, which can enhance the compound’s pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-N~6~-(2-FLUOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoroaniline with a thioamide derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-N~6~-(2-FLUOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-AMINO-N~6~-(2-FLUOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-N~6~-(2-FLUOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE stands out due to its unique combination of a thiazine ring and a fluorophenyl group, which can enhance its biological activity and pharmacokinetic properties. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2-amino-N-(2-fluorophenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2S/c12-6-3-1-2-4-7(6)14-10(17)8-5-9(16)15-11(13)18-8/h1-4,8H,5H2,(H,14,17)(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDGFIZPXKWCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=NC1=O)N)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-AMINO-N~6~-(2-FLUOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE
Reactant of Route 2
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2-AMINO-N~6~-(2-FLUOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE
Reactant of Route 3
2-AMINO-N~6~-(2-FLUOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE
Reactant of Route 4
2-AMINO-N~6~-(2-FLUOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
2-AMINO-N~6~-(2-FLUOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
2-AMINO-N~6~-(2-FLUOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE

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